Gunagratinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

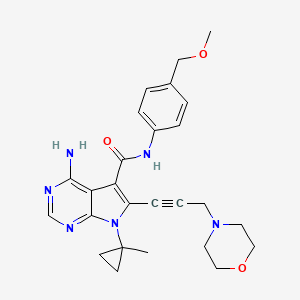

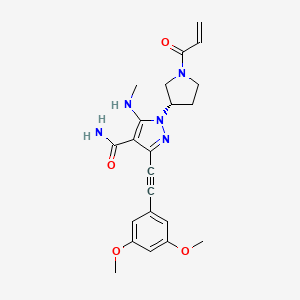

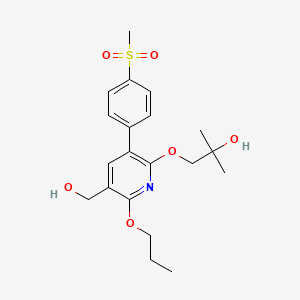

Gunagratinib is a second-generation pan-fibroblast growth factor receptor (FGFR) inhibitor developed by Beijing InnoCare Pharma Tech Co., Ltd. It is designed to target and inhibit the activity of FGFR1, FGFR2, FGFR3, and FGFR4, which are critical in various cancer types, including cholangiocarcinoma (bile duct cancer) and other solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gunagratinib involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The process typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires the optimization of reaction conditions to ensure consistency, efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Gunagratinib undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of nucleophiles or electrophiles under conditions like reflux or room temperature.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further biological testing or as intermediates in the synthesis of related compounds.

Scientific Research Applications

Gunagratinib has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study FGFR signaling pathways and their role in cancer.

Biology: Helps in understanding the biological functions of FGFRs in cell growth, differentiation, and survival.

Medicine: Investigated as a potential therapeutic agent for treating cancers with FGFR gene aberrations, such as cholangiocarcinoma, bladder cancer, and head and neck cancer

Industry: Potential use in the development of targeted cancer therapies and personalized medicine.

Mechanism of Action

Gunagratinib exerts its effects by irreversibly binding to the ATP-binding pocket of FGFR1-4, thereby inhibiting their kinase activity. This inhibition blocks the downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The compound’s high selectivity for FGFRs reduces off-target effects and enhances its therapeutic potential .

Comparison with Similar Compounds

Erdafitinib: A first-generation FGFR inhibitor with broader kinase inhibition and higher off-target effects.

Pemigatinib: Another FGFR inhibitor used for treating cholangiocarcinoma with FGFR2 fusions or rearrangements.

Uniqueness of Gunagratinib:

Higher Selectivity: this compound has a higher selectivity for FGFR1-4, reducing off-target effects and associated toxicities.

Irreversible Binding: It forms a covalent bond with FGFRs, leading to prolonged inhibition and reduced likelihood of resistance development.

Broad Spectrum: Effective against multiple FGFR gene aberrations, making it suitable for a wide range of cancers

This compound represents a promising advancement in targeted cancer therapy, offering hope for patients with FGFR-driven malignancies.

Properties

CAS No. |

2211082-53-8 |

|---|---|

Molecular Formula |

C22H25N5O4 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

3-[2-(3,5-dimethoxyphenyl)ethynyl]-5-(methylamino)-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C22H25N5O4/c1-5-19(28)26-9-8-15(13-26)27-22(24-2)20(21(23)29)18(25-27)7-6-14-10-16(30-3)12-17(11-14)31-4/h5,10-12,15,24H,1,8-9,13H2,2-4H3,(H2,23,29)/t15-/m0/s1 |

InChI Key |

QFUIJOBJAQBGDH-HNNXBMFYSA-N |

Isomeric SMILES |

CNC1=C(C(=NN1[C@H]2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N |

Canonical SMILES |

CNC1=C(C(=NN1C2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3-amino-3-oxopropyl)-cyanoamino]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10823767.png)

![(2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823776.png)

![[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid](/img/structure/B10823789.png)

![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)

![(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)